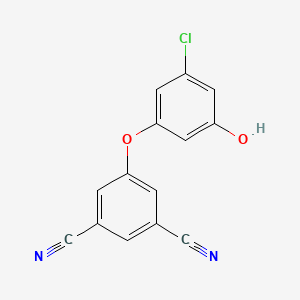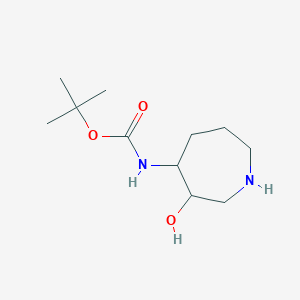
2-bromo-1-(1H-indazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-bromo-1-(1H-indazol-3-yl)ethanone typically involves the bromination of 1-(1H-indazol-3-yl)ethanone. One common method includes the reaction of indazole with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole. This intermediate is then reacted with a basic substance to obtain 5-bromoindazole. Finally, 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(1H-indazol-3-yl)ethanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the ethanone moiety.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the indazole ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(1H-indazol-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing the indazole moiety.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the biological activity of indazole derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(1H-indazol-3-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, indazole derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects. The bromine atom in the compound may also play a role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(1H-indazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromo-1H-indazol-3-yl)ethanone: This compound has a similar structure but differs in the position of the bromine atom.
2-Bromo-1-(1H-indol-3-yl)ethanone: This compound contains an indole ring instead of an indazole ring, leading to different chemical and biological properties.
2-Bromo-1-(1-methyl-1H-indazol-3-yl)ethanone: This compound has a methyl group attached to the indazole ring, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
2-bromo-1-(1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8(13)9-6-3-1-2-4-7(6)11-12-9/h1-4H,5H2,(H,11,12) |
InChI-Schlüssel |
SFFLDFDRSKYJQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




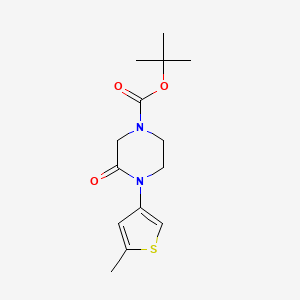
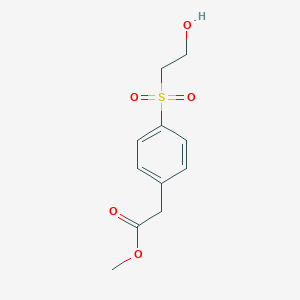
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)


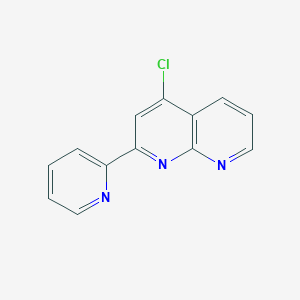

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
